4-(1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile
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Overview
Description
4-(1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, an amino group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Fluorination: The fluorine atoms can be introduced through electrophilic fluorination reactions, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Benzene Ring: The benzene ring can be constructed through various aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions, where a suitable nitrile reagent reacts with a leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium hydroxide (NaOH) and sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-(1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and membrane permeability. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2-cyclopropylethyl)-2,6-dichlorobenzenecarbonitrile
- 4-(1-Amino-2-cyclopropylethyl)-2,6-dibromobenzenecarbonitrile
- 4-(1-Amino-2-cyclopropylethyl)-2,6-diiodobenzenecarbonitrile
Uniqueness
4-(1-Amino-2-cyclopropylethyl)-2,6-difluorobenzenecarbonitrile is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12F2N2 |
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Molecular Weight |
222.23 g/mol |
IUPAC Name |
4-(1-amino-2-cyclopropylethyl)-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C12H12F2N2/c13-10-4-8(5-11(14)9(10)6-15)12(16)3-7-1-2-7/h4-5,7,12H,1-3,16H2 |
InChI Key |
NIFBAZLEHWUGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2=CC(=C(C(=C2)F)C#N)F)N |
Origin of Product |
United States |
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